molecular formula C8H16ClN B1265521 1-(2-Chloroethyl)azepane CAS No. 2205-31-4

1-(2-Chloroethyl)azepane

Cat. No.: B1265521
CAS No.: 2205-31-4
M. Wt: 161.67 g/mol
InChI Key: FEZWHSLWYVTEDN-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)azepane is a chemical compound with the molecular formula C8H16ClN. It is a colorless liquid known for its applications in various fields, including chemistry, biology, and industry. The compound consists of an azepane ring substituted with a 2-chloroethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)azepane typically involves the alkylation of azepane with 2-chloroethanol. One common method includes the following steps:

    Alkylation: Azepane is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

For industrial production, the process may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)azepane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and the induction of cytotoxic effects.

Comparison with Similar Compounds

1-(2-Chloroethyl)azepane can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)piperidine: Similar in structure but with a piperidine ring instead of an azepane ring.

    1-(2-Chloroethyl)-4-phenylpiperazine: Contains a phenyl group attached to the piperazine ring.

    1-(2-Chloroethyl)-2-methyl-1H-imidazole: Contains an imidazole ring with a methyl group.

The uniqueness of this compound lies in its azepane ring structure, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-chloroethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-8-10-6-3-1-2-4-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWHSLWYVTEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176526
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-31-4
Record name 1-(2-Chloroethyl)azepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)hexahydro-1H-azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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